molecular formula C7H2Cl2F4 B3034490 2,3-Dichloro-4-fluorobenzotrifluoride CAS No. 1803718-60-6

2,3-Dichloro-4-fluorobenzotrifluoride

Cat. No.: B3034490
CAS No.: 1803718-60-6
M. Wt: 232.99 g/mol
InChI Key: REMVJYPCWOHMTP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzotrifluoride (DCFBTF) is a halogenated aromatic compound that has been used in a variety of scientific research applications. The compound is highly reactive and has a wide range of properties that make it useful in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Material Science

One notable application is its role as a precursor in the synthesis of complex chemical structures and materials. For instance, the creation of coordination polymers, which are of interest for their potential in gas adsorption and dielectric properties, often involves halogenated benzotrifluorides as key intermediates. Such materials have been studied for their ability to adsorb CO₂, indicating potential utility in gas storage and separation technologies (Takahashi et al., 2014). Similarly, halogenated benzotrifluorides have been used in the synthesis of ligands for luminescent and structural studies of lanthanide complexes, which could have implications in optical and electronic devices (Monteiro et al., 2015).

Chemical Research

In chemical research, derivatives of 2,3-Dichloro-4-fluorobenzotrifluoride have been employed as intermediates to explore new synthetic pathways. For example, the synthesis of high-affinity probes for the GABA receptor utilized such derivatives as critical intermediates, showcasing the chemical's utility in developing tools for neurological research (Sammelson & Casida, 2003). Additionally, it has been involved in the synthesis of novel herbicides, indicating its importance in agricultural chemistry (Chen Huan-you, 2012).

Fluorine Chemistry

The exploration and expansion of fluorine chemistry often leverage halogenated benzotrifluorides like this compound. The development of fluorinating reagents and the study of their reactivity exemplify the broader application of such compounds in creating fluorinated molecules, which are of immense value in pharmaceuticals, agrochemicals, and material science (Umemoto, 2014).

Safety and Hazards

DCBTF is a hazardous chemical. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Properties

IUPAC Name

2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMVJYPCWOHMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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